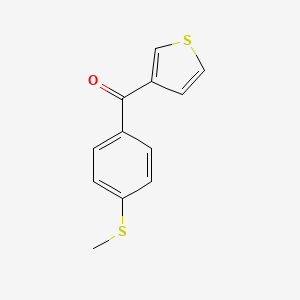

3-(4-thiomethylbenzoyl)thiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-methylsulfanylphenyl)-thiophen-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10OS2/c1-14-11-4-2-9(3-5-11)12(13)10-6-7-15-8-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABOZIBRVLXXMMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641834 | |

| Record name | [4-(Methylsulfanyl)phenyl](thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

896618-54-5 | |

| Record name | [4-(Methylsulfanyl)phenyl](thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Thiophene and Benzoyl Derivatives Chemistry

3-(4-thiomethylbenzoyl)thiophene is a diaryl ketone that incorporates both a thiophene (B33073) ring and a substituted benzoyl group. Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone of heterocyclic chemistry. wikipedia.orgbritannica.com It exhibits aromatic properties similar to benzene, though with some distinct differences in reactivity. wikipedia.orgderpharmachemica.com Thiophene and its derivatives are known to readily undergo electrophilic substitution reactions, such as Friedel-Crafts acylation, which is a primary method for synthesizing benzoylthiophenes. google.comstackexchange.com The position of substitution on the thiophene ring is crucial, with acylation typically favoring the 2-position due to greater stabilization of the reaction intermediate. stackexchange.com The synthesis of the 3-substituted isomer, as seen in the title compound, often requires specific starting materials or synthetic strategies.

The benzoyl portion of the molecule introduces the chemistry of aromatic ketones. The carbonyl group is highly polar and reactive, serving as a handle for a wide array of chemical transformations. core.ac.uk The substituent on the phenyl ring, in this case, a thiomethyl (-SMe) group, can modulate the electronic properties and reactivity of the entire molecule.

Importance of Sulfur Containing Heterocycles and Ketone Functionalities in Contemporary Organic and Materials Science

Sulfur-containing heterocycles are a privileged class of compounds with wide-ranging importance. rsc.orgrsc.org In medicinal chemistry, these motifs are present in a significant number of approved drugs and are explored for a vast spectrum of therapeutic applications, including as antibacterial, anticancer, and anti-inflammatory agents. stackexchange.comrsc.orgchemsrc.com The sulfur atom can engage in various non-covalent interactions, influencing how these molecules bind to biological targets.

In materials science, sulfur heterocycles like thiophene (B33073) are fundamental building blocks for conducting polymers, such as polythiophene. wikipedia.org These materials are investigated for applications in electronics, including organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and solar cells. The sulfur atom's ability to participate in π-conjugation is key to the electronic properties of these materials. rsc.org

The ketone functionality is equally vital in both organic synthesis and materials science. Ketones are versatile intermediates and building blocks for constructing more complex organic molecules. core.ac.uk The carbonyl group's reactivity is central to numerous name reactions and synthetic transformations. In materials science, the polarity and hydrogen-bonding capability of the ketone group can influence the physical properties of polymers and other materials, such as solubility and thermal stability. spectrabase.com Furthermore, the carbonyl moiety is a key component in many photoactive molecules, playing a role in photochemical reactions and the design of photoresponsive materials.

Overview of Research Trajectories for Thiophene Benzoyl Systems

Retrosynthetic Analysis of the 3-(4-thiomethylbenzoyl)thiophene Framework

A retrosynthetic analysis of this compound reveals two primary disconnection points, leading to logical synthetic strategies. The most apparent disconnection is at the carbonyl group, breaking the bond between the thiophene ring and the benzoyl moiety. This suggests a Friedel-Crafts acylation reaction, a classic method for forming aryl ketones.

The two key synthons resulting from this disconnection are a thiophene derivative and a 4-thiomethylbenzoyl derivative. The thiophene can be activated for electrophilic substitution, while the 4-thiomethylbenzoyl group is typically introduced as an acyl halide or anhydride.

An alternative disconnection can be made at the C-C bond between the thiophene ring and the carbonyl carbon. This approach points towards organometallic cross-coupling reactions, where a thiophene-based organometallic reagent couples with a 4-thiomethylbenzoyl halide, or vice-versa.

Comprehensive Review of Established Synthetic Pathways

Friedel-Crafts Acylation Approaches for Thiophene Functionalization

Friedel-Crafts acylation is a widely used method for the acylation of aromatic and heteroaromatic compounds. stackexchange.com In the context of synthesizing this compound, this would involve the reaction of thiophene with a 4-thiomethylbenzoyl derivative, typically 4-thiomethylbenzoyl chloride, in the presence of a Lewis acid catalyst.

However, a significant challenge in the Friedel-Crafts acylation of unsubstituted thiophene is regioselectivity. Electrophilic substitution on thiophene preferentially occurs at the 2-position due to the greater stabilization of the cationic intermediate through resonance. stackexchange.com To achieve the desired 3-substitution pattern, one might need to start with a 3-substituted thiophene that directs the incoming acyl group to the desired position or employ specific reaction conditions that favor 3-acylation, which can be challenging.

The choice of Lewis acid catalyst is crucial. While aluminum chloride (AlCl₃) is a common choice, other catalysts like tin tetrachloride (SnCl₄) and zinc chloride (ZnCl₂) have also been employed. google.comresearchgate.net The reaction conditions, such as solvent and temperature, also play a significant role in the outcome of the reaction. beilstein-journals.orgmdpi.com For instance, using a milder Lewis acid or specific solvent systems can sometimes influence the regioselectivity.

Here is an interactive data table summarizing various conditions for Friedel-Crafts acylation of thiophene:

| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| AlCl₃ | Acyl Chloride | Dichloromethane | Room Temp | Good | mdpi.comnih.gov |

| SnCl₄ | Acyl Chloride | Nitrobenzene | 150 | Optimized | researchgate.net |

| Zeolite C25 | Acetic Anhydride | Solvent-free | 80 | 96.3 | researchgate.net |

| Yb(OTf)₃ | Acyl Chloride | [BPy][BF₄] | Not specified | Good | zenodo.org |

Organometallic Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki, Stille, Negishi)

Organometallic cross-coupling reactions provide a powerful and versatile alternative for constructing the C-C bond between the thiophene and benzoyl moieties with high regiocontrol.

Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. numberanalytics.comlibretexts.org To synthesize this compound, one could couple 3-thienylboronic acid with 4-thiomethylbenzoyl chloride or 3-formylthiophene with a 4-thiomethylphenylboronic acid, followed by oxidation of the resulting aldehyde. The reaction typically requires a palladium catalyst, a base, and an appropriate solvent. numberanalytics.commdpi.com The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. libretexts.org

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide or pseudohalide, also catalyzed by palladium. numberanalytics.comwikipedia.org For this synthesis, one could react 3-(tributylstannyl)thiophene with 4-thiomethylbenzoyl chloride. Stille reactions are known for their tolerance of a wide range of functional groups. libretexts.org The mechanism involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a palladium or nickel catalyst. core.ac.ukorganic-chemistry.org A possible route would be the reaction of 3-thienylzinc chloride with 4-thiomethylbenzoyl chloride. Organozinc reagents are generally more reactive than their boron and tin counterparts. core.ac.uk Recent developments have also explored copper-catalyzed Negishi couplings. organic-chemistry.org

The following table provides a comparative overview of these cross-coupling reactions:

| Reaction | Organometallic Reagent | Electrophile | Catalyst | Key Features |

| Suzuki | Organoboron (e.g., boronic acid) | Organic Halide/Triflate | Palladium | Mild conditions, commercially available reagents. numberanalytics.commdpi.com |

| Stille | Organotin (e.g., stannane) | Organic Halide/Pseudohalide | Palladium | Tolerates many functional groups, but tin reagents are toxic. numberanalytics.comwikipedia.org |

| Negishi | Organozinc | Organic Halide | Palladium or Nickel | High reactivity, functional group tolerance. core.ac.uknih.gov |

Alternative Synthetic Routes to the Benzoyl-Thiophene Linkage

Beyond Friedel-Crafts and cross-coupling reactions, other methods can be considered for forming the benzoyl-thiophene bond. One such approach involves the reaction of a 3-lithiothiophene derivative with a suitable 4-thiomethylbenzoyl electrophile. 3-Lithiothiophene can be generated by treating 3-bromothiophene (B43185) with an organolithium reagent like n-butyllithium. google.com This lithiated intermediate can then react with 4-thiomethylbenzoyl chloride or a related derivative to form the desired ketone. This method offers excellent regiocontrol as the lithium is introduced at a specific position.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity of this compound

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product. Key parameters to consider include:

Catalyst and Ligand Selection: In cross-coupling reactions, the choice of palladium catalyst and its associated ligands can significantly impact efficiency. numberanalytics.com For instance, in Suzuki couplings, ligands can influence the rate of both the oxidative addition and reductive elimination steps. numberanalytics.com

Solvent and Temperature: The solvent can affect the solubility of reagents and the stability of intermediates. mdpi.com Temperature control is crucial to balance reaction rate with the prevention of side reactions or decomposition. researchgate.net

Base: In Suzuki couplings, the choice and concentration of the base are important for the transmetalation step. libretexts.org

Ratio of Reactants: Adjusting the stoichiometry of the reactants can help drive the reaction to completion and minimize the formation of byproducts. google.com

Stereoselective Synthesis of this compound Analogues (if applicable)

While this compound itself is not chiral, the synthetic methodologies discussed can be applied to the synthesis of chiral analogues. For instance, if a substituent on either the thiophene or the phenyl ring creates a chiral center, stereoselective synthesis becomes relevant.

For example, in Suzuki-Miyaura couplings, the synthesis of stereodefined tetrasubstituted olefins has been achieved with high stereoselectivity. nih.gov Similarly, stereoretentive Stille cross-coupling reactions of secondary alkyl azastannatranes have been reported. nih.gov In Negishi couplings, the choice of ligand can influence the stereochemical outcome, and specific conditions have been developed to maintain the stereointegrity of the starting materials. nih.gov

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The traditional Friedel-Crafts acylation, while effective, often utilizes stoichiometric amounts of corrosive and moisture-sensitive Lewis acid catalysts like AlCl₃, which generate significant amounts of acidic waste during workup. researchgate.net In recent years, considerable effort has been directed towards developing more environmentally benign alternatives for the synthesis of ketones like this compound.

Alternative Catalysts

A key focus of green Friedel-Crafts chemistry is the replacement of traditional Lewis acids with solid acid catalysts. Zeolites, such as Hβ, have shown excellent activity in the acylation of thiophene. tsijournals.com These catalysts are advantageous because they are reusable, non-corrosive, and can be easily separated from the reaction mixture by simple filtration, thus minimizing waste.

Another green approach involves the use of metal-free promoters. Methanesulfonic anhydride, for instance, has been shown to effectively promote Friedel-Crafts acylations without the need for metallic or halogenated reagents, resulting in a cleaner reaction profile. acs.orgorganic-chemistry.org

| Catalyst Type | Examples | Advantages |

| Traditional Lewis Acids | AlCl₃, SnCl₄ | High reactivity |

| Solid Acid Catalysts | Hβ Zeolite, NKC-9 | Reusable, easy separation, less corrosive |

| Metal-Free Promoters | Methanesulfonic anhydride | Avoids metal and halogen waste |

Alternative Solvents and Conditions

The choice of solvent is another critical aspect of green synthesis. Many traditional solvents used in Friedel-Crafts reactions are volatile and toxic. The development of reactions in greener solvents or under solvent-free conditions is highly desirable. Ionic liquids have been explored as recyclable solvents for Friedel-Crafts acylations of thiophene and other heterocycles. researchgate.net Their low vapor pressure and potential for catalyst recycling make them an attractive alternative to conventional organic solvents.

Furthermore, microwave-assisted synthesis has been shown to accelerate reaction times and improve yields in some thiophene syntheses, such as the Gewald reaction, which is a multicomponent reaction to form aminothiophenes. wikipedia.orgorganic-chemistry.org While not a direct acylation, this highlights the potential of alternative energy sources to drive reactions more efficiently.

By incorporating these green chemistry principles, the synthesis of aryl-thienyl ketones can be made more sustainable and environmentally friendly. The use of solid acid catalysts or metal-free promoters, coupled with greener solvent choices or solvent-free conditions, represents a significant step forward in the responsible manufacturing of these valuable chemical compounds.

An in-depth analysis of the chemical compound this compound reveals a complex and fascinating molecular architecture. Through the application of advanced spectroscopic and crystallographic techniques, a comprehensive understanding of its structural and electronic properties can be achieved. This article details the theoretical and practical approaches to elucidating the precise nature of this molecule.

Theoretical and Computational Investigations of 3 4 Thiomethylbenzoyl Thiophene

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are at the heart of modern computational chemistry, providing a detailed description of the electronic makeup of molecules.

Density Functional Theory (DFT) for Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) is a robust method for determining the ground state properties of molecules like 3-(4-thiomethylbenzoyl)thiophene. By approximating the electron density, DFT calculations can accurately predict the molecule's most stable three-dimensional arrangement (geometry optimization) and its electronic characteristics.

For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would reveal key structural parameters. These include bond lengths, bond angles, and dihedral angles between the thiophene (B33073) and phenyl rings. The conformation of related thienyl phenyl ketones is influenced by the electronic nature of the rings, with the carbonyl group's orientation being a key factor. In many aryl ketones, the planarity between the carbonyl group and the aromatic rings is a critical determinant of conjugation and stability.

Table 1: Predicted Ground State Geometrical Parameters for this compound using DFT

| Parameter | Predicted Value |

| C=O Bond Length | ~1.23 Å |

| C-S (thiophene) Bond Length | ~1.72 Å |

| C-C (inter-ring) Bond Length | ~1.49 Å |

| Dihedral Angle (Thiophene-C=O-Phenyl) | Variable, dependent on steric and electronic factors |

Note: The values presented are typical and would be precisely determined through specific DFT calculations.

Time-Dependent DFT (TD-DFT) for Excited State Properties and Spectroscopic Predictions

While DFT is excellent for ground states, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the properties of electronically excited states. This is particularly important for understanding the photochemistry and spectroscopic behavior of this compound.

TD-DFT calculations can predict the energies of electronic transitions, which correspond to the absorption of light. This allows for the theoretical prediction of the UV-Vis absorption spectrum. For aryl ketones, the lowest energy transitions are typically n→π* (involving an electron from a non-bonding orbital on the carbonyl oxygen) and π→π* (involving electrons in the aromatic π-system). The character of the lowest excited state (singlet or triplet) is crucial for predicting photochemical reactivity. For some benzoylthiophenes, the nature of the lowest triplet state has been found to be either n,π* or π,π*, which significantly influences their hydrogen abstraction capabilities. researchgate.netresearchgate.net

Conformational Analysis and Potential Energy Surface Exploration of this compound

The flexibility of the bond connecting the thiophene and phenyl rings to the carbonyl group means that this compound can exist in various conformations. Conformational analysis involves mapping the potential energy surface of the molecule as a function of the rotation around these single bonds.

By systematically rotating the dihedral angles and calculating the energy at each point, a potential energy surface can be generated. This surface reveals the low-energy conformations (local minima) and the energy barriers to rotation (transition states). For similar ketones, it has been shown that the planarity or non-planarity of the molecule significantly affects its electronic properties and reactivity. The conformation where the carbonyl bond is coplanar with one of the aromatic rings is often favored due to enhanced conjugation. researchgate.net

Molecular Orbital Analysis (HOMO-LUMO Gaps, Charge Distribution) and Aromaticity Studies

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap generally implies higher stability and lower reactivity. For this compound, the HOMO is expected to be located primarily on the electron-rich thiophene and thiomethyl-substituted phenyl rings, while the LUMO is likely centered on the carbonyl group and the aromatic systems.

Analysis of the charge distribution, often visualized through electrostatic potential maps, indicates the electron-rich and electron-poor regions of the molecule. This is crucial for predicting how the molecule will interact with other reagents. The carbonyl oxygen is expected to be a region of high negative charge, while the carbonyl carbon will be positively charged.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

| Property | Predicted Characteristic |

| HOMO Energy | Relatively high (electron-donating nature) |

| LUMO Energy | Relatively low (electron-accepting nature) |

| HOMO-LUMO Energy Gap | Moderate, suggesting potential for reactivity |

| HOMO Distribution | Delocalized over the thiophene and thiomethylphenyl rings |

| LUMO Distribution | Concentrated on the benzoyl moiety |

Reaction Mechanism Elucidation via Computational Modeling for Key Transformations

Computational modeling can be used to elucidate the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out.

For benzoylthiophene derivatives, photochemical reactions such as hydrogen abstraction are of significant interest. researchgate.net DFT calculations can be used to model the triplet excited state of the ketone and its subsequent reaction with a hydrogen donor. The calculations can identify the transition state for the hydrogen transfer and determine the activation energy, providing insight into the reaction rate. researchgate.net

Prediction of Spectroscopic Signatures and Validation against Experimental Data

A key application of computational chemistry is the prediction of various spectroscopic signatures, which can then be compared with experimental data for validation.

UV-Vis Spectra: As mentioned, TD-DFT can predict the electronic absorption spectra. hku.hk The calculated λmax values can be compared to experimentally measured spectra to validate the computational method.

Infrared (IR) Spectra: DFT calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to the absorption peaks in an IR spectrum. The calculated spectrum can aid in the assignment of experimental IR bands to specific molecular vibrations, such as the characteristic C=O stretch of the ketone.

Nuclear Magnetic Resonance (NMR) Spectra: Computational methods can also predict the chemical shifts of ¹H and ¹³C atoms in the molecule. These predictions can be a powerful tool in the interpretation and confirmation of experimental NMR data.

Reactivity and Reaction Mechanisms of 3 4 Thiomethylbenzoyl Thiophene

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Thiophene (B33073) and Phenyl Moieties

The thiophene and phenyl rings in 3-(4-thiomethylbenzoyl)thiophene exhibit characteristic, yet distinct, reactivities towards aromatic substitution reactions. These differences are governed by the electronic nature of the rings and the directing effects of their substituents.

Thiophene Moiety: The thiophene ring is inherently electron-rich and is generally more reactive towards electrophilic aromatic substitution (EAS) than benzene. wikipedia.orgpharmaguideline.compharmaguideline.com The substitution pattern is strongly influenced by the deactivating, meta-directing benzoyl group at the C3 position. Electrophilic attack will preferentially occur at positions not deactivated by the carbonyl group. Typically, electrophilic substitution on a thiophene ring happens at the C2 or C5 position. pharmaguideline.com In this molecule, the C5 position is the most likely site for electrophilic attack, as the C2 and C4 positions are significantly deactivated by the electron-withdrawing ketone.

Phenyl Moiety: The phenyl ring possesses two substituents: the electron-donating thiomethyl (-SMe) group and the electron-withdrawing 3-thenoyl group. The thiomethyl group is an activating, ortho, para-director due to the lone pairs on the sulfur atom which can be donated to the ring through resonance. libretexts.org Conversely, the ketone linkage deactivates the ring. This creates a competitive scenario where the activating -SMe group directs incoming electrophiles to the positions ortho to it (C3' and C5'), while the deactivating ketone directs to the meta positions (C3' and C5'). The stronger activating effect of the thiomethyl group will dominate, favoring substitution at the C3' and C5' positions.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is less common than EAS and typically requires the presence of strong electron-withdrawing groups on the aromatic ring to stabilize the negatively charged intermediate (a Meisenheimer complex). wikipedia.orglibretexts.orglibretexts.org The rings in this compound are not sufficiently electron-deficient to readily undergo SNAr. However, the reaction could be induced under harsh conditions or if further electron-withdrawing groups (like a nitro group) were introduced onto either ring, particularly at positions ortho or para to a potential leaving group. wikipedia.orglibretexts.org

Table 1: Summary of Directing Effects for Electrophilic Aromatic Substitution

| Aromatic Ring | Substituent | Electronic Effect | Directing Influence | Predicted Site of Substitution |

|---|---|---|---|---|

| Thiophene | -CO-Ar (Benzoyl) | Deactivating | meta-directing | C5 |

| Phenyl | -SMe (Thiomethyl) | Activating | ortho, para-directing | C3', C5' |

| Phenyl | -CO-Thiophene | Deactivating | meta-directing | C3', C5' |

Chemical Transformations Involving the Thiomethyl Functional Group (e.g., Oxidation, Deprotection)

The thiomethyl group (-SMe) on the phenyl ring is a key site for chemical modification, primarily through oxidation and deprotection reactions.

Oxidation: Similar to other thioethers like thioanisole (B89551), the sulfur atom of the thiomethyl group is susceptible to oxidation. wikipedia.org Treatment with one equivalent of a mild oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), selectively converts the sulfide (B99878) into the corresponding sulfoxide (B87167) (3-(4-(methylsulfinyl)benzoyl)thiophene). organic-chemistry.org Further oxidation with an excess of the oxidizing agent or a stronger oxidant yields the sulfone (3-(4-(methylsulfonyl)benzoyl)thiophene). wikipedia.orgorganic-chemistry.org These transformations are significant as they alter the electronic properties of the phenyl ring, converting the electron-donating thiomethyl group into strongly electron-withdrawing sulfoxide and sulfone groups.

Deprotection/Cleavage: The methyl group can be cleaved from the sulfur atom to yield the corresponding thiophenol. This deprotection can be achieved using various reagents. For instance, certain thiol-based reagents can facilitate the demethylation of aromatic methyl ethers and thioethers. organic-chemistry.org In peptide synthesis, thioanisole is often used as a scavenger during the acid-catalyzed cleavage of protecting groups, highlighting the conditions under which the thiomethyl linkage can be manipulated. taylorandfrancis.com

Table 2: Key Reactions of the Thiomethyl Group

| Reaction | Reagent(s) | Product |

|---|---|---|

| Oxidation to Sulfoxide | 1 eq. m-CPBA | 3-(4-(methylsulfinyl)benzoyl)thiophene |

| Oxidation to Sulfone | ≥2 eq. m-CPBA | 3-(4-(methylsulfonyl)benzoyl)thiophene |

| Deprotection | e.g., 2-(diethylamino)ethanethiol | 3-(4-mercaptobenzoyl)thiophene |

Reactivity of the Ketone Carbonyl Moiety (e.g., Reduction, Nucleophilic Addition)

The ketone carbonyl group serves as a primary site for nucleophilic attack and reduction reactions.

Reduction: The carbonyl group can be reduced to a secondary alcohol or completely removed.

Reduction to Alcohol: Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) will reduce the ketone to the corresponding secondary alcohol, yielding (4-(methylthio)phenyl)(thiophen-3-yl)methanol.

Reduction to Methylene (B1212753) Group: More forceful reduction methods can remove the carbonyl oxygen entirely, converting the ketone to a methylene (-CH₂-) bridge. The Wolff-Kishner reduction (using hydrazine (B178648) and a strong base like KOH) or the Clemmensen reduction (using a zinc-mercury amalgam in strong acid) can accomplish this, producing 3-(4-(methylthio)benzyl)thiophene. masterorganicchemistry.comyoutube.com This reaction is particularly useful for converting an electron-withdrawing acyl group into an electron-donating alkyl group. masterorganicchemistry.com

Nucleophilic Addition: The electrophilic carbon atom of the carbonyl group is susceptible to attack by a wide range of nucleophiles. wikipedia.org For example, organometallic reagents such as Grignard reagents (R-MgBr) or organolithium reagents (R-Li) can add to the carbonyl, forming a tertiary alcohol after an aqueous workup. This provides a route to introduce a new alkyl or aryl substituent at the benzylic carbon.

Table 3: Common Reactions at the Ketone Carbonyl

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Reduction to Alcohol | NaBH₄, Methanol | (4-(methylthio)phenyl)(thiophen-3-yl)methanol |

| Reduction to Methylene | H₂NNH₂, KOH (Wolff-Kishner) | 3-(4-(methylthio)benzyl)thiophene |

| Nucleophilic Addition | 1. R-MgBr (Grignard) 2. H₃O⁺ | (4-(methylthio)phenyl)(thiophen-3-yl)(R)methanol |

Photochemical Reactivity and Light-Induced Transformations

Aromatic ketones, including benzoylthiophenes, are known for their rich photochemical reactivity. Upon irradiation with ultraviolet light, this compound is expected to undergo transformations characteristic of this class of compounds.

Research on 2- and 3-benzoylthiophenes has shown that they can undergo photocycloaddition reactions with alkenes, such as isobutylene. cdnsciencepub.com Upon irradiation, the ketone is excited to a triplet state, which then reacts with the alkene to form a four-membered oxetane (B1205548) ring. cdnsciencepub.comcdnsciencepub.com These oxetanes are often thermally unstable and can subsequently decompose to yield other products. cdnsciencepub.comingentaconnect.com The specific nature of the excited state (n,π* versus π,π*) can influence the reaction pathway and is affected by the substitution on the aromatic rings. acs.org The thiomethyl group on the phenyl ring may also be involved in light-induced reactions, such as photooxidation, especially in the presence of a photosensitizer. researchgate.netresearchgate.net

Mechanisms of Derivatization and Further Functionalization Strategies

The presence of multiple reactive sites allows for diverse strategies to create derivatives of this compound.

Ring Functionalization: As discussed in section 5.1, electrophilic substitution provides a direct route to introduce new functional groups (e.g., halogens, nitro groups, acyl groups) onto either the thiophene or the phenyl ring. lumenlearning.commasterorganicchemistry.com

Side-Chain Modification: The thiomethyl group can be oxidized to a sulfone, which not only changes the electronic properties but also provides a leaving group for nucleophilic substitution reactions. The ketone can be converted into an alcohol, which can be further functionalized, for example, by esterification or etherification. nih.gov

C-H Activation/Cross-Coupling: Modern synthetic methods enable the direct functionalization of C-H bonds. Transition metal-catalyzed reactions (e.g., using palladium or nickel) could be employed for the regioselective arylation or alkylation of the thiophene ring, likely at the C5 position. clockss.org Such strategies allow for the construction of more complex molecular architectures by forming new carbon-carbon or carbon-heteroatom bonds. acs.orgrsc.org

Thiazole Synthesis: The core structure could potentially be used in multicomponent reactions. For instance, derivatized acid chlorides can react with thiocyanates and other components to form functionalized thiazoles, suggesting that the benzoyl chloride analogue of the parent compound could be a precursor to more complex heterocyclic systems. nih.gov

These strategies highlight the versatility of this compound as a scaffold for developing a library of new compounds with tailored electronic and structural properties.

Structure Property Relationships Excluding Biological of 3 4 Thiomethylbenzoyl Thiophene and Its Analogues

Influence of Thiophene (B33073) Ring Substitutions on Electronic and Photophysical Properties

The thiophene ring acts as a π-rich aromatic system and a versatile building block in organic electronics. beilstein-journals.orgresearchgate.net Its electronic properties, and consequently the properties of the entire molecule, can be finely tuned by introducing substituents at its available positions (C2, C4, and C5). The nature and position of these substituents dictate the electron density distribution, the energy of the frontier molecular orbitals (HOMO and LUMO), and the photophysical response.

Electron-donating groups (EDGs) such as alkyl or alkoxy groups attached to the thiophene ring will raise the energy of the HOMO, thereby reducing the HOMO-LUMO energy gap. This typically results in a bathochromic (red) shift in both the absorption and emission spectra. Conversely, electron-withdrawing groups (EWGs) like cyano (-CN) or nitro (-NO₂) will lower the LUMO energy, also leading to a smaller energy gap and red-shifted spectra. Theoretical studies on related thiophene-based oligomers have shown that both the electronic nature and the position of substituents significantly impact the electronic structure and excitation energies. researchgate.net For instance, placing an EDG at the C2 or C5 position, which are more electronically coupled to the benzoyl group, would likely have a more pronounced effect than placing it at the C4 position. The rigidity of the molecular structure also has a significant impact on fluorescence emission. rsc.org

| Substituent on Thiophene Ring (at C5) | Type | Expected Effect on HOMO | Expected Effect on LUMO | Expected Wavelength Shift (λmax) |

| -H (unsubstituted) | Neutral | Baseline | Baseline | Baseline |

| -CH₃ (Methyl) | Weak EDG | Increase | Minor Change | Small Red Shift |

| -OCH₃ (Methoxy) | Strong EDG | Significant Increase | Minor Change | Significant Red Shift |

| -Cl (Chloro) | Weak EWG (Inductive) / Weak EDG (Resonance) | Decrease | Decrease | Minor Shift (position dependent) |

| -CN (Cyano) | Strong EWG | Minor Change | Significant Decrease | Significant Red Shift |

This table presents expected trends based on established principles of substituent effects in conjugated thiophene systems.

Role of the Thiomethyl Group in Modulating Molecular Conformation and Electronic Characteristics

The thiomethyl (-SCH₃) group on the benzoyl ring is a critical modulator of the molecule's properties. Electronically, it acts as a moderate electron-donating group through resonance, where the sulfur atom's lone pairs can delocalize into the phenyl ring, while also exerting a weak electron-withdrawing inductive effect. This net donating character enriches the electron density of the benzoyl moiety, positioning it as the primary donor (D) in this donor-acceptor (D-A) type structure, with the benzoylthiophene unit acting as the acceptor.

The presence of the thiomethyl group is expected to increase the HOMO energy level of the molecule compared to an unsubstituted benzoylthiophene, leading to a smaller energy gap and red-shifted absorption. mdpi.com In related push-pull systems, replacing a less-donating group with a more potent one leads to a pronounced bathochromic shift, indicating stronger intramolecular charge transfer (ICT) upon photoexcitation. nih.gov Furthermore, the sulfur atom in the thiomethyl group can influence intermolecular packing in the solid state through non-covalent S···S or S···H interactions, which can impact charge transport properties in thin-film devices. nih.gov The thiomethyl group is also known to be a latent handle for further chemical modification, although its displacement typically requires specific acidic conditions. nist.gov

| Substituent (at para-position of Benzoyl Ring) | Hammett Constant (σₚ) | Electronic Effect | Expected HOMO-LUMO Gap |

| -H | 0.00 | Neutral | Baseline |

| -CH₃ | -0.17 | Weak Donor | Decrease |

| -SCH₃ | -0.05 | Moderate Donor | Decrease |

| -OCH₃ | -0.27 | Strong Donor | Significant Decrease |

| -N(CH₃)₂ | -0.83 | Very Strong Donor | Very Significant Decrease |

| -Cl | +0.23 | Weak Acceptor | Increase |

| -CF₃ | +0.54 | Strong Acceptor | Significant Increase |

Data compiled from established sources on Hammett parameters to illustrate the relative electronic influence of the thiomethyl group.

Impact of Benzoyl Moiety Configuration on Intramolecular Interactions and Optoelectronic Behavior

The benzoyl group acts as a carbonyl bridge, connecting the thiophene and phenyl rings. The conformation around this bridge is not planar. Due to steric hindrance between the ortho-hydrogens of the phenyl ring and the hydrogen at the C2 position of the thiophene ring, a significant twist is expected. In analogous p-methoxybenzoyl derivatives of benzo[b]thiophene, the phenyl ring is twisted approximately 30° from the carbonyl plane. nih.gov This dihedral angle is a critical parameter as it governs the extent of π-conjugation across the molecule. A larger twist angle disrupts conjugation, leading to a wider HOMO-LUMO gap and a blue shift in the absorption spectrum.

For 3-carbonyl thiophene derivatives, two primary planar conformations are possible: one where the thiophene sulfur and the carbonyl oxygen are cis to each other (S,O-cis) and one where they are trans (S,O-trans). Crystal structures of some thiophene-3-carbonyl compounds show a "ring flip disorder," where both conformers coexist in the solid state. mdpi.com The relative energy of these conformers and the rotational barrier between them influence the molecule's behavior in solution and in solid-state films, affecting properties such as emission quantum yield and charge mobility. Computational studies are often used to predict these conformational preferences and their impact on electronic properties. researchgate.net

| Dihedral Angle (Phenyl-Carbonyl) | Degree of π-Conjugation | Calculated HOMO-LUMO Gap (eV) | Expected λmax |

| 0° (Planar) | Maximum | Lowest | Longest Wavelength |

| 30° | Moderate | Intermediate | Intermediate Wavelength |

| 60° | Low | High | Shorter Wavelength |

| 90° (Perpendicular) | Minimum | Highest | Shortest Wavelength |

This table illustrates the fundamental relationship between molecular planarity and electronic properties, with values being illustrative.

Correlation between Molecular Architecture and Material-Oriented Performance Parameters

The performance of 3-(4-thiomethylbenzoyl)thiophene analogues in electronic devices is a direct consequence of their molecular architecture. Key performance parameters like charge carrier mobility, fluorescence quantum yield (ΦF), and emission wavelength are dictated by a combination of intramolecular and intermolecular factors.

Charge Carrier Mobility: Efficient charge transport in organic semiconductors requires significant intermolecular electronic coupling, which is facilitated by close, ordered packing in the solid state. Planar, rigid molecular structures tend to form more ordered π-stacked aggregates, enhancing mobility. mdpi.com While the inherent twist in this compound may hinder optimal packing, intermolecular S···S or C-H···π interactions could help guide self-assembly.

Photoluminescence: The efficiency and color of emission are governed by the HOMO-LUMO gap and the rates of radiative versus non-radiative decay. A well-defined donor-acceptor structure promotes intramolecular charge transfer (ICT), which often leads to large Stokes shifts and solvatochromism. nih.gov High structural rigidity can suppress vibrational and rotational modes that lead to non-radiative decay, thereby increasing the fluorescence quantum yield. nih.gov Introducing a thiophene ring into a conjugated system has been shown to guarantee high fluorescent quantum yields, irrespective of medium polarity. mdpi.com

| Molecular Feature | Associated Property | Impact on Material Performance |

| High Planarity / Rigidity | Enhanced π-stacking, Reduced non-radiative decay | Higher charge mobility, Higher fluorescence quantum yield |

| Strong Donor-Acceptor Character | Efficient Intramolecular Charge Transfer (ICT) | Red-shifted emission, Potential for high non-linear optical response |

| Optimized Intermolecular Interactions (e.g., S···S) | Ordered Solid-State Packing | Improved charge transport in OFETs |

| Large Stokes Shift | Separation of absorption and emission spectra | Reduced self-absorption in OLEDs, useful for bio-imaging probes |

Design Principles for Tuning Photophysical Responses and Electronic Structures

Based on the structure-property relationships discussed, a set of design principles can be established for the targeted synthesis of this compound analogues with tailored properties.

Tuning Emission Color: To achieve bathochromic (red) shifts for applications requiring longer wavelength emission, one can either increase the electron-donating strength of the substituent on the benzoyl ring (e.g., replacing -SCH₃ with -N(CH₃)₂) or introduce electron-donating groups onto the thiophene ring (e.g., at the C5 position). Conversely, blue-shifted emission can be obtained by using weaker donors or by introducing steric bulk that increases the dihedral angle between the rings, disrupting conjugation. researchgate.net

Enhancing Emission Efficiency: The fluorescence quantum yield can be improved by increasing molecular rigidity. This can be achieved by creating fused-ring systems that lock the conformation, or by introducing substituents that promote planarization through intramolecular hydrogen bonding or other non-covalent interactions. nih.gov

Optimizing for Charge Transport: For applications in transistors, molecular design should target enhanced planarity and strong intermolecular interactions to promote ordered packing. The strategic placement of heteroatoms like sulfur can facilitate specific packing motifs. Modifying the side chains (e.g., using long alkyl chains on the thiophene ring) can also be used to control solubility and film morphology. mdpi.com

Modulating Frontier Orbital Levels: The absolute energies of the HOMO and LUMO levels are critical for efficient charge injection from electrodes in devices like OLEDs. The HOMO level is primarily controlled by the donor unit (the thiomethylphenyl moiety), while the LUMO is more influenced by the acceptor unit (the benzoylthiophene moiety). Systematically modifying each part allows for the precise tuning of these energy levels to match those of other materials in a device stack. jmaterenvironsci.com

By applying these principles, a broad range of functional materials based on the this compound scaffold can be rationally designed and synthesized for advanced optoelectronic applications.

Advanced Applications in Materials Science and Photochemistry

Investigation of Photochromic and Thermochromic Behaviors of 3-(4-thiomethylbenzoyl)thiophene

The presence of both a photoresponsive benzoyl group and a thermally sensitive thiophene-based structure suggests that this compound and its derivatives could exhibit interesting photochromic and thermochromic properties.

The photochromism in molecules like this compound would likely be governed by reversible photoisomerization processes. Upon absorption of light of a specific wavelength, the molecule could undergo a conformational change, leading to a metastable isomer with a different absorption spectrum.

One potential mechanism is the enol-keto photoisomerization . The benzoyl group, upon photoexcitation, could facilitate a reversible intramolecular proton transfer, leading to the formation of a photoisomeric enol form. This transformation would alter the conjugation of the molecule and, consequently, its color.

Another possibility involves photoinduced cyclization reactions . Depending on the precise stereochemistry and electronic properties, irradiation could trigger an intramolecular cyclization between the benzoyl and thiophene (B33073) moieties, forming a transient colored species. The reversibility of such a process would be crucial for photochromic applications. The study of photoreactions between benzoylthiophenes and other molecules has shown the formation of various photoadducts, indicating the photoreactive nature of this class of compounds nih.gov.

The photoresponsive behavior of this compound could be finely tuned through strategic structural modifications.

Substitution on the Thiophene and Benzene Rings: The introduction of electron-donating or electron-withdrawing groups on either the thiophene or the benzene ring can significantly influence the energy levels of the ground and excited states, thereby altering the wavelength required for photoisomerization and the stability of the photoisomers.

Modification of the Thiomethyl Group: Altering the sulfur-containing substituent could impact the electronic properties and steric hindrance around the benzoyl group, providing another avenue for tuning the photochromic response.

Polymerization: Incorporating the this compound moiety into a polymer backbone could lead to materials with robust thermochromic properties. Polythiophenes are known to exhibit thermochromism due to conformational changes along the polymer chain that affect the π-conjugation researchgate.net. The thermochromic transition in such polymers is often sharp and reversible researchgate.net.

| Structural Modification | Predicted Effect on Photochromic/Thermochromic Properties |

| Introduction of electron-donating groups | Red-shift in absorption, potentially lower energy for photoisomerization |

| Introduction of electron-withdrawing groups | Blue-shift in absorption, potentially higher energy for photoisomerization |

| Incorporation into a polymer backbone | Enhanced thermochromic behavior with distinct color transitions |

| Variation of the alkyl group on the sulfur | Minor electronic tuning and steric influence on isomerization |

Potential Applications in Organic Electronics (e.g., OLEDs, OFETs, OPVs)

Thiophene-based materials are cornerstones of organic electronics due to their excellent charge transport properties and tunable electronic structures cnr.it. The D-A (donor-acceptor) architecture inherent in this compound, with the electron-rich thiophene and electron-deficient benzoyl group, makes it a promising candidate for various organic electronic devices.

Organic Light-Emitting Diodes (OLEDs): Benzophenone derivatives have been explored as emitters in OLEDs mdpi.com. The this compound could function as an emissive material, where the intramolecular charge transfer character could lead to efficient electroluminescence. By modifying the substituents, the emission color could be tuned across the visible spectrum.

Organic Field-Effect Transistors (OFETs): Thiophene-containing small molecules and polymers are widely used as the active semiconductor layer in OFETs mdpi.com. The ability of thiophene rings to engage in π-π stacking facilitates charge transport. The benzoyl group and thiomethyl substituent would influence the molecular packing and energy levels, thereby affecting the charge carrier mobility.

Organic Photovoltaics (OPVs): In OPVs, D-A type molecules are crucial for efficient charge separation at the donor-acceptor interface. This compound could act as either a donor or an acceptor material, depending on the energy levels of the other components in the active layer. Thiophene-based polymers have been successfully used in OPV applications mdpi.com.

While no specific device data for this compound is available, we can hypothesize its potential performance based on related compounds.

| Device Type | Potential Role of this compound | Key Performance Metrics to Investigate | Analogous Material Performance |

| OLED | Emitter | External Quantum Efficiency (EQE), Color Purity (CIE coordinates), Turn-on Voltage | Benzophenone derivatives have shown promising EQEs in TADF OLEDs. |

| OFET | Active Channel Material | Charge Carrier Mobility (µ), On/Off Ratio | Solution-processable thiophene derivatives have achieved mobilities > 1 cm²/Vs. mdpi.com |

| OPV | Donor or Acceptor in Active Layer | Power Conversion Efficiency (PCE), Fill Factor (FF), Open-Circuit Voltage (Voc) | D-A polymers based on thiophene have led to high PCEs in single-junction and tandem solar cells. mdpi.com |

Supramolecular Assembly and Self-Organization of this compound Derivatives

The self-assembly of organic molecules into well-defined nanostructures is critical for optimizing the performance of organic electronic devices. Thiophene-based molecules are known to self-assemble through a combination of non-covalent interactions nih.gov.

The supramolecular assembly of this compound derivatives would likely be driven by a combination of:

π-π Stacking: The aromatic thiophene and benzene rings can stack on top of each other, facilitating charge transport.

Dipole-Dipole Interactions: The polar ketone group can induce dipole-dipole interactions, influencing the molecular packing.

Sulfur-Sulfur Interactions: The sulfur atoms in the thiophene ring and the thiomethyl group can participate in intermolecular sulfur-sulfur interactions, further guiding the self-assembly process.

Van der Waals Forces: Alkyl chains, if introduced as substituents, can drive self-organization through van der Waals interactions.

The interplay of these interactions could lead to the formation of various nanostructures, such as nanowires, nanoribbons, or thin films with high crystalline order. The ability to control this self-assembly by modifying the molecular structure or processing conditions would be key to unlocking the full potential of these materials in organic electronics. Research on thiophene dendrimers has demonstrated their capability to form 2-D crystals and nanowires on surfaces uh.edu.

Based on a comprehensive search of available scientific literature, there is currently no specific research published on "this compound" in the advanced fields of materials science, photochemistry, and chemical sensing as outlined in your request. While the broader class of thiophene-containing compounds is of significant interest in these areas, studies focusing specifically on the non-covalent interactions, nanostructure formation, and sensing applications of this compound are not present in the public domain.

Therefore, it is not possible to provide a detailed, scientifically accurate article on "this compound" that adheres to the strict and specific outline provided. Generating content for the requested sections and subsections would require speculation or the inclusion of information on related but distinct compounds, which would violate the core instructions of your request.

Further research into this specific compound would be necessary to generate the detailed findings required for the article you have outlined.

Future Research Directions and Emerging Paradigms for 3 4 Thiomethylbenzoyl Thiophene Chemistry

Integration of 3-(4-thiomethylbenzoyl)thiophene into Hybrid Organic-Inorganic Materials

A significant emerging trend in materials science is the development of hybrid organic-inorganic materials, which combine the desirable properties of both classes of materials. For a molecule like this compound, the sulfur atoms in both the thiophene (B33073) ring and the thiomethyl group could act as effective ligands for metal ions. This suggests a strong potential for its use as a building block in metal-organic frameworks (MOFs) or as a surface passivating agent for inorganic nanocrystals.

Recent studies have shown that thiophene derivatives can be used as ligands to enhance the stability and photoluminescence of perovskite nanocrystals. frontiersin.org The sulfur atom in the thiophene can bind to uncoordinated lead ions on the nanocrystal surface, passivating defects and improving optical properties. frontiersin.org Similarly, this compound could be integrated into hybrid materials with perovskites or quantum dots, where the thiophene and thiomethyl groups could anchor the organic component to the inorganic core, and the benzoyl group could be used to tune the electronic properties of the resulting hybrid material.

Future research could focus on synthesizing and characterizing such hybrid materials. Key areas of investigation would include the binding affinity of this compound to different metal centers, the resulting morphology and crystallinity of the hybrid material, and the effect of the organic component on the electronic and optical properties of the inorganic framework. Data tables from such research would likely include parameters such as binding energies, crystallographic data, and photoluminescence quantum yields.

Development of Advanced and Automated Synthetic Methodologies

The synthesis of functionalized thiophenes is a mature field of organic chemistry, with several well-established methods like the Paal-Knorr and Fiesselmann syntheses. derpharmachemica.com However, the demand for novel thiophene derivatives for applications in materials science is driving the development of more advanced and automated synthetic methodologies. For a specific, multi-substituted compound like this compound, traditional multi-step syntheses can be time-consuming and generate significant waste.

Future research will likely focus on developing more efficient and sustainable synthetic routes. This could involve the use of C-H activation strategies to directly functionalize the thiophene ring, reducing the need for pre-functionalized starting materials. clockss.org Additionally, the use of flow chemistry and automated synthesis platforms could enable the rapid and efficient production of a library of related compounds, allowing for high-throughput screening of their properties. youtube.commdpi.comnih.gov

An automated synthesis platform could be programmed to vary the substituents on the benzoyl ring or to replace the thiomethyl group with other functional groups, allowing for the systematic tuning of the compound's properties. The data generated from such a platform could be used to build structure-property relationship models, accelerating the discovery of new materials with optimized performance.

| Synthetic Method | Key Features | Potential Advantages for this compound |

| C-H Arylation | Direct functionalization of C-H bonds, often catalyzed by transition metals. clockss.org | Fewer synthetic steps, reduced waste, potential for late-stage functionalization. |

| Flow Chemistry | Reactions are carried out in a continuously flowing stream rather than in a batch. | Improved reaction control, enhanced safety, potential for scale-up. |

| Automated Synthesis | Use of robotics and computer control to perform chemical reactions. youtube.commdpi.comnih.gov | High-throughput synthesis of derivatives, rapid optimization of reaction conditions. |

Exploration of Novel Photophysical Phenomena and Quantum Effects

Thiophene-based materials are well known for their interesting photophysical properties, which are the basis for their use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). beilstein-journals.org The extended π-conjugation in the thiophene ring, in conjunction with the electron-withdrawing benzoyl group, suggests that this compound could exhibit interesting photophysical properties, such as fluorescence or phosphorescence.

Future research could involve a detailed investigation of the photophysical properties of this compound and its derivatives. This would include measuring its absorption and emission spectra, fluorescence quantum yield, and excited-state lifetime. beilstein-journals.orgresearchgate.netnih.gov The effect of the thiomethyl group and other substituents on these properties could be systematically studied to understand the structure-property relationships.

Furthermore, the interaction of such molecules with light could lead to the exploration of novel quantum effects. While the role of quantum mechanics in biological systems is an area of active research, the principles of quantum mechanics govern all molecular processes. nih.govreddit.com For a molecule like this compound, it would be interesting to investigate phenomena such as intramolecular charge transfer upon photoexcitation, and how this is influenced by the molecular structure and environment. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), could be used to model the excited states of the molecule and to predict its photophysical properties.

| Photophysical Property | Experimental Technique | Potential Information Gained |

| Absorption Spectrum | UV-Vis Spectroscopy | Electronic transitions, optical bandgap. |

| Emission Spectrum | Fluorescence Spectroscopy | Wavelength of emitted light, Stokes shift. |

| Quantum Yield | Integrating Sphere Measurement | Efficiency of light emission. |

| Excited-State Lifetime | Time-Resolved Spectroscopy | Duration of the excited state. |

Potential in Advanced Catalysis and Sustainable Chemical Transformations

Thiophene derivatives have been explored as ligands in coordination chemistry and as components of catalysts. researchgate.net The sulfur atom in the thiophene ring can coordinate to metal centers, and the electronic properties of the thiophene ring can be tuned to influence the catalytic activity of the metal. The presence of multiple potential coordination sites (the thiophene sulfur, the carbonyl oxygen, and the thiomethyl sulfur) in this compound makes it an interesting candidate for use as a ligand in catalysis.

Future research could explore the synthesis of metal complexes of this compound and their application in catalysis. For example, palladium complexes of thiophene-based ligands have been used in cross-coupling reactions. nih.gov It would be interesting to investigate whether complexes of this compound could catalyze important organic transformations, particularly those relevant to sustainable chemistry, such as C-H activation or the conversion of biomass.

The development of catalysts that are both highly active and stable is a key goal of green chemistry. The robustness of the thiophene ring suggests that catalysts based on this scaffold could exhibit good stability. Research in this area would involve the synthesis and characterization of the metal complexes, followed by detailed kinetic studies to evaluate their catalytic performance.

Long-Term Stability and Durability Studies in Materials Applications

For any new material to be commercially viable, it must exhibit long-term stability and durability under operational conditions. Thiophene-based polymers are known for their high chemical and electrochemical stability, which is a key advantage in applications such as organic electronics. researchgate.net However, the stability of a material can be influenced by many factors, including exposure to light, heat, and oxygen.

Future research on this compound, particularly if it is incorporated into materials for organic electronics or other applications, would need to include comprehensive stability and durability studies. This would involve subjecting the material to accelerated aging tests, such as prolonged exposure to UV radiation or high temperatures, and monitoring its properties over time. ksu.edu.sa

For example, if the compound is used in an OLED, its photostability would be a critical parameter. The degradation pathways of the molecule could be investigated using techniques such as mass spectrometry and NMR spectroscopy to identify the chemical changes that occur upon degradation. This information could then be used to design more stable materials, for example, by modifying the chemical structure to block known degradation pathways. The long-term performance of materials incorporating this compound would be a crucial factor in determining their potential for real-world applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-thiomethylbenzoyl)thiophene, and how can reaction yields be optimized?

- Methodology :

- Nucleophilic Substitution : Start with 3-bromo-4-thiomethylbenzoylthiophene and substitute the bromine atom using thiomethyl-containing nucleophiles (e.g., sodium thiomethoxide). Optimize solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to enhance reaction efficiency .

- Cross-Coupling Reactions : Utilize Suzuki-Miyaura coupling for aryl-thiophene bond formation. Employ Pd(PPh₃)₄ as a catalyst and Cs₂CO₃ as a base in toluene/water (3:1) at 100°C. Monitor progress via TLC with hexane/ethyl acetate (4:1) .

- Yield Optimization : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 min at 120°C) and improve purity. Characterize intermediates via NMR (¹H/¹³C) and GC-MS .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and thiomethyl groups (δ 2.1–2.5 ppm). Compare coupling constants (J = 3–5 Hz) to distinguish thiophene ring substitution patterns .

- ¹³C NMR : Confirm carbonyl (C=O) signals at δ 185–190 ppm and thiomethyl carbons at δ 15–20 ppm .

- Mass Spectrometry : Use high-resolution ESI-MS to validate molecular weight (calculated for C₁₂H₁₀OS₂: 234.02 g/mol). Fragmentation patterns should align with thiophene ring cleavage and benzoyl group retention .

Q. How does the thiomethyl group influence the electronic properties of the thiophene ring?

- Electron-Donating Effects : The thiomethyl group increases electron density on the thiophene ring via σ-donation, enhancing reactivity in electrophilic substitutions (e.g., nitration, halogenation). Confirm via DFT calculations (e.g., Mulliken charge analysis) .

- Conjugation Effects : UV-Vis spectroscopy (λmax ~320 nm) reveals extended conjugation between the benzoyl and thiophene moieties. Compare with non-substituted analogs to quantify bathochromic shifts .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Data Reconciliation :

- Assay Variability : Compare IC₅₀ values across cell lines (e.g., HeLa vs. MCF-7) and normalize results using standard protocols (e.g., MTT assay at 48h incubation) .

- Structure-Activity Relationships (SAR) : Use molecular docking (e.g., AutoDock Vina) to correlate substituent positions (e.g., thiomethyl vs. bromo) with target binding affinities (e.g., COX-2 inhibition) .

- Meta-Analysis : Aggregate data from PubChem and CAS Common Chemistry, applying statistical tools (e.g., ANOVA) to identify outliers .

Q. How can computational modeling predict the optoelectronic properties of this compound for material science applications?

- DFT Calculations :

- Bandgap Estimation : Use B3LYP/6-31G(d) to calculate HOMO-LUMO gaps (~2.8 eV). Compare with experimental UV-Vis data to validate .

- Charge Transport : Simulate hole/electron mobility (μ ~0.1 cm²/V·s) using Gaussian08. Optimize π-stacking via crystal packing analysis (Hirshfeld surfaces) .

Q. What experimental protocols mitigate side reactions during the oxidation of this compound?

- Controlled Oxidation :

- Sulfoxide Formation : Use mCPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ at 0°C. Monitor via TLC (Rf reduction from 0.6 to 0.4) and isolate via column chromatography (SiO₂, ethyl acetate/hexane) .

- Overoxidation Prevention : Limit reaction time (<2h) and employ argon atmosphere to avoid sulfone formation. Confirm purity via HPLC (C18 column, 90:10 H₂O/ACN) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.